molecular formula C13H11Cl2NO B13864073 4-[(2,6-Dichlorophenyl)methoxy]aniline

4-[(2,6-Dichlorophenyl)methoxy]aniline

Cat. No.: B13864073
M. Wt: 268.13 g/mol
InChI Key: MNJRIOHXLNKGIL-UHFFFAOYSA-N
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Description

4-[(2,6-Dichlorophenyl)methoxy]aniline is an organic compound characterized by the presence of a dichlorophenyl group attached to a methoxy aniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2,6-Dichlorophenyl)methoxy]aniline typically involves the reaction of 2,6-dichlorobenzyl chloride with 4-methoxyaniline under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding quinone derivatives.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: It can participate in electrophilic aromatic substitution reactions, where the dichlorophenyl group can be further functionalized.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

4-[(2,6-Dichlorophenyl)methoxy]aniline has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(2,6-Dichlorophenyl)methoxy]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research, with studies focusing on its potential therapeutic applications.

Comparison with Similar Compounds

  • 4-{[(2,6-Dichlorophenyl)methoxy]methyl}aniline
  • 4-Methoxyaniline
  • 3,5-Dichloro-4-methoxyaniline

Comparison: 4-[(2,6-Dichlorophenyl)methoxy]aniline stands out due to its unique combination of the dichlorophenyl and methoxy aniline groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H11Cl2NO

Molecular Weight

268.13 g/mol

IUPAC Name

4-[(2,6-dichlorophenyl)methoxy]aniline

InChI

InChI=1S/C13H11Cl2NO/c14-12-2-1-3-13(15)11(12)8-17-10-6-4-9(16)5-7-10/h1-7H,8,16H2

InChI Key

MNJRIOHXLNKGIL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)N)Cl

Origin of Product

United States

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